Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance the biological activity of pharmaceuticals. The presence of a pyrimidine ring and a sulfanyl group further contributes to its chemical properties and reactivity.
This compound belongs to the class of esters, specifically those derived from propanoic acid, and contains a pyrimidine moiety, categorizing it within heterocyclic compounds. Its trifluoromethyl substitution classifies it among fluorinated organic compounds.
The synthesis of Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate can be achieved through several methods:
The synthesis typically involves multiple steps including purification processes such as recrystallization or chromatography to isolate the product in high purity. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in determining yield and selectivity.
The molecular structure of Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate can be depicted as follows:
The compound exhibits a complex three-dimensional arrangement due to the presence of multiple functional groups. The trifluoromethyl group is typically positioned para to the sulfur atom in the aromatic ring, influencing both electronic properties and steric hindrance.
Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate is expected to participate in various chemical reactions:
Reactions are often carried out under controlled conditions using solvents such as dichloromethane or acetonitrile, with temperature adjustments to optimize yields.
The mechanism by which Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate exerts its effects is likely linked to its interactions with biological targets:
Studies on similar compounds suggest that modifications in the trifluoromethyl substitution can significantly alter pharmacokinetic properties and biological activity.
Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate has potential applications in:
Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate (CAS No. 339101-35-8) is a complex heterocyclic ester with the molecular formula C₁₆H₁₅F₃N₂O₂S and a molecular weight of 356.4 g/mol. Its IUPAC name, ethyl 2-[5-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]sulfanylpropanoate, systematically describes its core components: a pyrimidine ring linked to a 3-(trifluoromethyl)phenyl group at position 5 and a propanoate ester via a sulfanyl bridge at position 2 [2]. The compound's canonical SMILES representation, CCOC(=O)C(C)SC1=NC=C(C=N1)C2=CC(=CC=C2)C(F)(F)F, confirms the connectivity of these moieties [3].
Structurally, the molecule integrates three functionally critical units:
The trifluoromethyl (-CF₃) group profoundly influences the compound's electronic properties. Its Hammett constant (σp = 0.54) induces significant electron withdrawal from the adjacent phenyl ring, which polarizes the pyrimidine system and modulates reaction kinetics in electrophilic substitutions [7]. This group also enhances lipid solubility, potentially improving membrane permeability in bioactive analogs [2].
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2